molecular formula C20H21N3 B2864346 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline CAS No. 861206-59-9

2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline

Cat. No. B2864346
CAS RN: 861206-59-9
M. Wt: 303.409
InChI Key: NFZVJHWAJYJGOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline” is a chemical compound with the molecular formula C20H21N3 . It is a N-alkylpiperazine that is piperazine substituted by a methyl and a 2-aminoethyl group at the N atoms respectively .


Molecular Structure Analysis

The molecular structure of “2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline” has been analyzed using various methods. The crystal structure was solved by direct method using SIR92 program . The compound has a molecular weight of 303.4 g/mol .


Chemical Reactions Analysis

The chemical reactions involving “2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline” are complex. The IR spectrum of the compound exhibits a strong nitrile stretching vibration band at ν = 2203 cm −1 . The 1H-NMR spectrum reveals the methyl group of the piperazinyl moiety as a singlet at δ = 2.41 ppm, while, the piperazinyl methylene protons appear as triplets at δ = 2.63 and 3.83 ppm .


Physical And Chemical Properties Analysis

The compound “2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline” has several physical and chemical properties. It has a molecular weight of 303.4 g/mol, an XLogP3 of 3.8, and a topological polar surface area of 19.4 Ų . It has 0 hydrogen bond donor count, 3 hydrogen bond acceptor count, and 2 rotatable bond count .

Scientific Research Applications

Cyanation of Arenes

The compound is used as a cyano source in the Cu(OAc)2-mediated cyanation of arenes . This method allows for the facile and convenient production of cyano derivatives in moderate to good yields .

Synthesis of Fluorescent Materials

In addition to its use as a cyano source, the compound is also used in the synthesis of fluorescent materials . This is achieved through derivative reactions of the obtained cyanide product .

Synthesis of Antibacterial Compounds

The compound is used in the synthesis of new amides of the N-methylpiperazine series . These amides have potential applications in the development of new antibacterial drugs .

Synthesis of Antitumor Compounds

The compound is used in the synthesis of antitumor compounds . The piperazine ring, a component of the compound, is found in potential treatments for various diseases, including cancer .

Synthesis of Antidepressant Compounds

The compound is used in the synthesis of antidepressant compounds . The piperazine ring, a component of the compound, is found in various antidepressant drugs .

Synthesis of Antidiabetic Compounds

The compound is used in the synthesis of antidiabetic compounds . The piperazine ring, a component of the compound, is found in various antidiabetic drugs .

Synthesis of Antipsychotic Compounds

The compound is used in the synthesis of antipsychotic compounds . The piperazine ring, a component of the compound, is found in various antipsychotic drugs .

Synthesis of Anti-inflammatory Compounds

The compound is used in the synthesis of anti-inflammatory compounds . The piperazine ring, a component of the compound, is found in various anti-inflammatory drugs .

properties

IUPAC Name

2-[4-(4-methylpiperazin-1-yl)phenyl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3/c1-22-12-14-23(15-13-22)18-9-6-17(7-10-18)20-11-8-16-4-2-3-5-19(16)21-20/h2-11H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFZVJHWAJYJGOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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